Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. [, ] It exhibits high selectivity for the B1 receptor over the B2 receptor and demonstrates antagonistic properties both in vitro and in vivo. [, ] SSR240612 effectively inhibits various bradykinin-induced responses, including paw edema, ear edema, tissue destruction, and pain. [, ]
Relevance: SSR240612 and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide share a common structural motif: the sulfonamide group (R-SO2-NH-R'). This group is essential for the biological activity of SSR240612 as a B1 receptor antagonist. [, ] Additionally, both compounds feature substituted phenyl rings, highlighting a structural similarity within the broader context of drug design.
Compound Description: This compound serves as a key intermediate in the synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. [] These acetamides exhibit notable inhibitory activity against α-glucosidase. []
Relevance: N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide shares the core sulfonamide structure with N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide. [] Additionally, both compounds contain a substituted phenyl ring attached to the sulfur of the sulfonamide.
Compound Description: This series of compounds were designed and synthesized as potential α-glucosidase and acetylcholinesterase inhibitors. [] They were found to exhibit substantial inhibitory activity against yeast α-glucosidase. []
Relevance: Similar to N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide, these compounds contain a sulfonamide group and an amide linkage. [] Moreover, they feature a substituted phenyl ring connected to the amide nitrogen, further demonstrating structural similarities in the context of pharmacophore development.
Compound Description: This compound is a potent, orally active leukotriene receptor antagonist with a high affinity for the LTD4 receptor. [] It demonstrates potent inhibition of LTD4-induced bronchoconstriction in guinea pigs. []
Relevance: Although structurally more complex, ZENECA ZD3523 shares the sulfonamide and amide functionalities with N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide. [] Both compounds also incorporate substituted phenyl rings, emphasizing the recurring presence of these structural features in biologically active molecules.
Compound Description: This compound exhibits class III antiarrhythmic activity comparable to the lead compound CK-1649 (1-[2-hydroxy-2-[4-[(methylsulfonyl)amino]phenyl]ethyl]-3-methyl-1H- imidazolium chloride). [] It effectively prolongs the functional refractory period in anesthetized dogs. []
Relevance: Similar to N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide, this compound contains a sulfonamide group linked to a substituted phenyl ring. [] This shared structural feature suggests potential for exploring similar biological activities within this chemical class.
Compound Description: Sulfamethizole is an antibacterial drug used to treat urinary tract infections. [] It acts by inhibiting the synthesis of dihydrofolic acid in bacteria.
Relevance: Sulfamethizole belongs to the sulfonamide class of antibacterial drugs, a key structural feature it shares with N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide. [] This connection highlights the importance of the sulfonamide moiety in the context of drug discovery and development.
Compound Description: This compound is an impurity identified during the synthesis of the antibacterial drug sulfamethizole. [] It is formed by the reaction of unreacted sulfonyl chloride with sulfamethizole. []
Relevance: This impurity shares the core sulfonamide structure with N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide. [] The presence of two sulfonamide groups in this impurity highlights potential variations in the sulfonamide motif for modulating biological activity.
Compound Description: This series of compounds were synthesized and investigated for their fungicidal and herbicidal activity. [] Some of these compounds exhibited promising activity against specific fungal and plant species. []
Relevance: N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide and the N⁃(4⁃substituted amino⁃sulfonyl) ⁃phenyl⁃ketopinamides share the central sulfonamide moiety, demonstrating a structural connection within this chemical class. [] The variation in substituents attached to the sulfonamide nitrogen in these ketopinamides underscores the potential for tailoring biological activity through structural modifications.
Compound Description: This compound is a potent PDGF receptor tyrosine kinase inhibitor with potential for treating angiotensin II-induced diseases. [, ] It is often used in combination with other anti-hypertensive agents. [, ]
Relevance: Though not directly sharing the sulfonamide functionality, this compound and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide both incorporate substituted phenyl rings and amide linkages, highlighting common structural features used in drug design targeting distinct biological pathways. [, ]
Compound Description: This compound, also known as AN-024, is a potential therapeutic agent for angiotensin II-mediated diseases. [] Its synthesis involves a series of intermediates, starting from 4-methyl-2-nitroaniline. []
Relevance: Both (3-trifluoromethylsulfonyl) -N- [4-methyl-3- (4-pyridin-3-yl-pyrimidin-2-ylamino) -phenyl] benzamide and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide exhibit the presence of substituted phenyl rings and amide linkages. [] Although the sulfonamide moiety is not directly present in AN-024, the presence of a trifluoromethylsulfonyl group suggests a potential connection in terms of chemical properties and reactivity.
Compound Description: Wy-48,422 is a potent inhibitor of LTD4-induced bronchoconstriction, exhibiting an oral ED50 of 7.9 mg/kg. [] It also inhibits ovalbumin-induced bronchoconstriction in guinea pigs. []
Relevance: Although belonging to the hydroxamic acid class, Wy-48,422 and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide both feature substituted phenyl rings and amide functionalities within their structures. [] This commonality highlights the role of these structural motifs in designing compounds with potential therapeutic applications.
Compound Description: Wy-49,353 is a potent antagonist of LTD4, demonstrating strong inhibition of LTD4- and ovalbumin-induced bronchoconstriction. [] It exhibits an oral ED50 of 0.4 mg/kg against LTD4-induced bronchoconstriction. []
Relevance: Wy-49,353 and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide both possess a sulfonamide group and an amide linkage. [] They also incorporate substituted phenyl rings, reinforcing the significance of these structural elements in the context of drug development.
Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist at the human CB2 receptor. [] It impairs the migration of CB2-expressing cells and exhibits anti-inflammatory effects in vivo. []
Relevance: Sch.336 shares the sulfonamide functionality with N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide. [] Furthermore, both compounds feature multiple substituted phenyl rings, highlighting the prevalence of these structural elements in molecules with biological activity.
Compound Description: HC-067047 is a selective antagonist of the TRPV4 channel, a polymodal swelling-sensitive cation channel found in glial cells. [] It effectively antagonizes swelling and calcium elevations evoked by hypotonic stimulation in retinal Müller cells. []
Relevance: While not sharing the sulfonamide moiety, HC-067047 and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide both incorporate substituted phenyl rings and an amide linkage within their structures. [] This shared characteristic suggests a potential connection in terms of chemical properties and pharmacological space.
Compound Description: GSK1016790A is a potent agonist of the TRPV4 channel. [] It evokes calcium signals in retinal Müller cells, highlighting its role in modulating glial cell function. []
Relevance: GSK1016790A and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide share the sulfonamide group within their structures. [] This commonality, along with the presence of substituted phenyl rings and amide linkages, underscores the significance of these features in molecules designed to interact with biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.